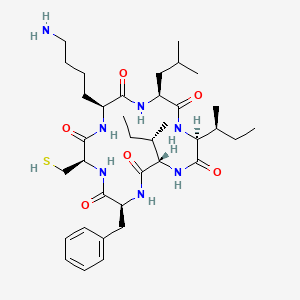
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a phenyl group, a pyridin-2-ylsulfonylamino group, and a carboxylic acid group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through electrophilic aromatic substitution reactions. For example, the quinoline core can be reacted with phenyl halides in the presence of a Lewis acid catalyst to achieve the desired substitution .
-
Sulfonylation and Amination: : The pyridin-2-ylsulfonylamino group can be introduced through a two-step process. First, the quinoline derivative is sulfonylated using pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This is followed by nucleophilic substitution with an amine to form the sulfonylamino group .
-
Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the quinoline derivative with carbon dioxide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can be performed on the sulfonylamino group using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions. For example, the carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, Lewis acids, bases.
Major Products Formed
Oxidation: Quinoline N-oxides, phenyl ring hydroxylation products.
Reduction: Reduced sulfonylamino derivatives.
Substitution: Esters, amides, substituted quinoline derivatives.
Scientific Research Applications
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body .
-
Biological Studies: : It can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives .
-
Industrial Applications: : The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis and material science .
Mechanism of Action
The mechanism of action of 5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . The carboxylic acid group can also participate in ionic interactions, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
5-Phenylquinoline: Lacks the sulfonylamino and carboxylic acid groups, resulting in different chemical properties.
Uniqueness
Properties
Molecular Formula |
C21H15N3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C21H15N3O4S/c25-21(26)18-12-10-16-15(14-6-2-1-3-7-14)9-11-17(20(16)23-18)24-29(27,28)19-8-4-5-13-22-19/h1-13,24H,(H,25,26) |
InChI Key |
FRWUOEOTYLNWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=NC3=C(C=C2)NS(=O)(=O)C4=CC=CC=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)



